molecular formula C20H15NO2 B2563333 N-(naphthalen-1-yl)-2H-chromene-3-carboxamide CAS No. 887345-85-9

N-(naphthalen-1-yl)-2H-chromene-3-carboxamide

Cat. No. B2563333
CAS RN: 887345-85-9
M. Wt: 301.345
InChI Key: VCXKUQVXAGNHSG-UHFFFAOYSA-N
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Description

“N-(naphthalen-1-yl)-2H-chromene-3-carboxamide” is a chemical compound that likely contains a naphthalene group (a polycyclic aromatic hydrocarbon made up of two fused benzene rings), a chromene group (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), and a carboxamide group (derived from carboxylic acids and contain a carbon, two oxygens, and a nitrogen) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the naphthalene, chromene, and carboxamide functional groups. These groups could potentially confer interesting chemical properties to the compound, such as aromaticity, potential for hydrogen bonding, and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific reactivity of the naphthalene, chromene, and carboxamide groups. For example, the naphthalene group could undergo electrophilic aromatic substitution, while the carboxamide group could participate in amide bond formation or hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of aromatic rings could increase its stability and potentially its hydrophobicity, while the carboxamide group could confer some degree of polarity .

Scientific Research Applications

Fungicidal Applications

The compound has been studied for its fungicidal properties . It has been found to inhibit the growth of Rhizoctonia solani , a plant pathogenic fungus . The study used various techniques such as scanning electron microscopy, transmission electron microscopy, and transcriptome sequencing technology to understand the molecular mechanism of this inhibition .

Potential Ligand for Nicotinic Acid Receptors

“N-(naphthalen-1-yl)-2H-chromene-3-carboxamide” bears structural similarity to nicotinic acid, a known ligand for nicotinic acid receptors (nAChRs) found in the nervous system. nAChRs are involved in various neurological functions, and their modulation is implicated in several diseases.

Antimicrobial Activities

Naphthalene derivatives, including “N-(naphthalen-1-yl)-2H-chromene-3-carboxamide”, have shown a wide range of biological activities, such as antimicrobial properties . They can play a vital role in the control of microbial infection .

Antioxidant Activities

Naphthalene derivatives have also been found to exhibit antioxidant activities . This makes them potentially useful in combating oxidative stress-related diseases .

Cytotoxic Activities

These compounds have demonstrated cytotoxic activities, which means they could potentially be used in cancer treatment . Their ability to kill or inhibit the growth of certain cells makes them a subject of interest in oncology .

Anti-inflammatory Activities

“N-(naphthalen-1-yl)-2H-chromene-3-carboxamide” and other naphthalene derivatives have shown anti-inflammatory activities . This suggests potential applications in the treatment of inflammatory diseases .

properties

IUPAC Name

N-naphthalen-1-yl-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2/c22-20(16-12-15-7-2-4-11-19(15)23-13-16)21-18-10-5-8-14-6-1-3-9-17(14)18/h1-12H,13H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXKUQVXAGNHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(naphthalen-1-yl)-2H-chromene-3-carboxamide

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